molecular formula C11H11FN4O B12232578 1-[(4-fluorophenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide

1-[(4-fluorophenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12232578
M. Wt: 234.23 g/mol
InChI Key: RRHGAZXLUMUJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, which is known to enhance the compound’s stability and biological activity

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole intermediate.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring, typically using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve these goals.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) or sulfonyl chlorides (SO2Cl) replace the hydrogen atoms on the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and catalysts such as palladium (Pd) or copper (Cu). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.

    Biological Studies: Researchers use the compound to study enzyme inhibition, receptor binding, and cellular signaling pathways. Its fluorophenyl group enhances its binding affinity and selectivity towards specific biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of its target proteins.

Comparison with Similar Compounds

1-[(4-fluorophenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-[(4-chlorophenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine affects the compound’s reactivity and biological activity.

    1-[(4-bromophenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide: The bromophenyl group imparts different chemical properties compared to the fluorophenyl group, influencing the compound’s stability and interactions with biological targets.

    1-[(4-methylphenyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide: The methylphenyl group affects the compound’s hydrophobicity and binding affinity, leading to variations in its biological activity.

The uniqueness of this compound lies in its fluorophenyl group, which enhances its stability, binding affinity, and selectivity towards specific biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H11FN4O

Molecular Weight

234.23 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-methyltriazole-4-carboxamide

InChI

InChI=1S/C11H11FN4O/c1-13-11(17)10-7-16(15-14-10)6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,17)

InChI Key

RRHGAZXLUMUJHC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.